molecular formula C12H16INO3 B139462 Tert-butyl 2-iodo-4-methoxyphenylcarbamate CAS No. 157496-75-8

Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Cat. No.: B139462
CAS No.: 157496-75-8
M. Wt: 349.16 g/mol
InChI Key: QVVBFDVJTIYVAU-UHFFFAOYSA-N
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Description

Tert-butyl 2-iodo-4-methoxyphenylcarbamate: is an organic compound with the molecular formula C12H16INO3 . It is a derivative of phenylcarbamate, characterized by the presence of a tert-butyl group, an iodine atom, and a methoxy group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-iodo-4-methoxyphenylcarbamate typically involves the iodination of a suitable phenylcarbamate precursor. One common method is the halogen exchange reaction, where a brominated phenylcarbamate is treated with iodine in the presence of a catalyst. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide and a base such as potassium carbonate to facilitate the exchange reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-iodo-4-methoxyphenylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Formation of substituted phenylcarbamates.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of amines

Scientific Research Applications

Chemistry: Tert-butyl 2-iodo-4-methoxyphenylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: Its structural features can be exploited to develop compounds with specific biological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 2-iodo-4-methoxyphenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

  • Tert-butyl 2-iodo-4-methylphenylcarbamate
  • Tert-butyl 2-iodo-4-ethoxyphenylcarbamate
  • Tert-butyl 2-iodo-4-hydroxyphenylcarbamate

Comparison: Tert-butyl 2-iodo-4-methoxyphenylcarbamate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution and oxidation reactions compared to its analogs with different substituents. The methoxy group also influences the compound’s solubility and stability, making it suitable for specific applications where other similar compounds may not perform as well .

Properties

IUPAC Name

tert-butyl N-(2-iodo-4-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-10-6-5-8(16-4)7-9(10)13/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVBFDVJTIYVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356055
Record name tert-butyl 2-iodo-4-methoxyphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157496-75-8
Record name tert-butyl 2-iodo-4-methoxyphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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